2-Hydroxy-4-(3-hydroxymethylphenyl)pyridine, 95%
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Overview
Description
2-Hydroxy-4-(3-hydroxymethylphenyl)pyridine (also known as 2-H4-3-HM-Pyridine) is an organic compound belonging to the pyridine family. It is an aromatic heterocyclic compound with a molecular formula of C8H9NO. It is a white solid that is insoluble in water but soluble in most organic solvents. It is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
2-H4-3-HM-Pyridine is a heterocyclic compound, meaning it has a ring structure composed of atoms of at least two different elements. It is believed that this ring structure allows the compound to interact with other molecules in a variety of ways. For example, it can act as a Lewis acid, which means it can donate a pair of electrons to other molecules, or it can act as a Lewis base, which means it can accept a pair of electrons from other molecules.
Biochemical and Physiological Effects
2-H4-3-HM-Pyridine has been studied for its biochemical and physiological effects. In studies, it has been found to have antifungal and antibacterial properties. It has also been found to have anti-inflammatory and analgesic effects. Additionally, it has been found to have neuroprotective and antioxidant effects.
Advantages and Limitations for Lab Experiments
There are several advantages and limitations for using 2-H4-3-HM-Pyridine in lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, it is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is reactive and can react with other compounds, which can lead to unwanted side reactions.
Future Directions
There are a variety of potential future directions for research involving 2-H4-3-HM-Pyridine. One potential direction is the development of new pharmaceuticals and drugs using this compound as a starting material. Additionally, research could be conducted to further explore its biochemical and physiological effects. Additionally, research could be conducted to further explore its potential as an antioxidant and neuroprotective agent. Finally, research could be conducted to explore its potential as a fluorescent dye and its applications in the study of biological processes.
Synthesis Methods
2-H4-3-HM-Pyridine can be synthesized through a variety of methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction, which involves the reaction of 2-H4-3-HM-Pyridine with an acyl chloride in the presence of an acid catalyst. This reaction produces a pyridine derivative that can then be further reacted or derivatized to yield the desired compound.
Scientific Research Applications
2-H4-3-HM-Pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of novel heterocyclic compounds, which can be used in medicinal chemistry and drug discovery. Additionally, it has been used in the synthesis of fluorescent dyes, which can be used in the study of biological processes.
properties
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-2-1-3-10(6-9)11-4-5-13-12(15)7-11/h1-7,14H,8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBXTACVQBLYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=O)NC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682604 |
Source
|
Record name | 4-[3-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(3-hydroxymethylphenyl)pyridine | |
CAS RN |
1261941-13-2 |
Source
|
Record name | 4-[3-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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